molecular formula C6H9NS B101468 4-Pentenyl isothiocyanate CAS No. 18060-79-2

4-Pentenyl isothiocyanate

Cat. No. B101468
CAS RN: 18060-79-2
M. Wt: 127.21 g/mol
InChI Key: DBISBKDNOKIADM-UHFFFAOYSA-N
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Description

4-Pentenyl isothiocyanate is a small molecular compound with the chemical formula C6H9NS . It is an isothiocyanate that has been isolated from the aerial parts of Aurinia sinuate . It is also found in mustard oil . The molecule contains a total of 16 bonds, including 7 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 isothiocyanate .


Molecular Structure Analysis

The 4-Pentenyl isothiocyanate molecule contains a total of 16 bonds. There are 7 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 isothiocyanate . The 2D chemical structure image of 4-Pentenyl isothiocyanate is also called skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Isothiocyanates are enzymatic hydrolysates of glucosinolates that are abundant in Brassicaceae or Cruciferae crops such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additive or essential oil .


Physical And Chemical Properties Analysis

4-Pentenyl isothiocyanate is a colorless to pale yellow liquid with a strong, pungent, irritating aroma . It is very slightly soluble in water but freely soluble in ether .

Safety And Hazards

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 4-Pentenyl isothiocyanate and found no safety concern at current levels of intake when used as a flavouring agent .

Future Directions

The development of a new efficient method for the synthesis of isothiocyanates, including 4-Pentenyl isothiocyanate, has the potential to realize the industrial production of some complicated isothiocyanates . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

properties

IUPAC Name

5-isothiocyanatopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-3-4-5-7-6-8/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISBKDNOKIADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170986
Record name 4-Pentenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Strong pungent irritating aroma
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.16 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol)
Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.976 (20°)
Record name 4-Pentenyl isothiocyanate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1871/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Pentenyl isothiocyanate

CAS RN

18060-79-2
Record name 4-Pentenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18060-79-2
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Record name 4-Pentenyl isothiocyanate
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Record name 4-Pentenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Penten-1-yl Isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PENTENYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL8X1CRR9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 5-Isothiocyanato-1-pentene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-Pentenyl isothiocyanate is primarily found in cruciferous vegetables like rapeseed (Brassica napus) [, , ], yellow mustard (Sinapis alba) [] and various Brassica species [, , , , ]. It is formed from the hydrolysis of its glucosinolate precursor, glucobrassicanapin [, ].

A: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is commonly used for the identification and quantification of 4-Pentenyl isothiocyanate in plant extracts [, , , ].

A: 4-Pentenyl isothiocyanate acts as an attractant for the cabbage seed weevil (Ceutorhynchus assimilis) [, ]. This insect pest is attracted to the odor of oilseed rape, and 4-pentenyl isothiocyanate, along with 3-butenyl isothiocyanate, contributes to this attraction []. In contrast, 4-Pentenyl isothiocyanate, along with methyl salicylate, was found to reduce trap catches of the aphid Phorodon humuli []. This suggests a complex role of this compound in plant-insect interactions.

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